7-O-Pivaloyl-genistein

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

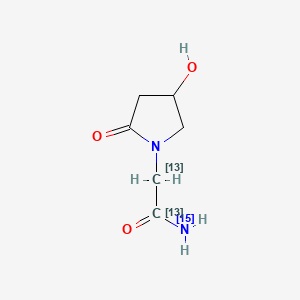

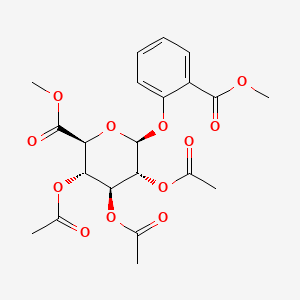

7-O-Pivaloyl-genistein is a biochemical used for proteomics research . It has a molecular formula of C20H18O6 and a molecular weight of 354.35 .

Synthesis Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is a phytoestrogen compound with multiple biological activities such as anti-cancer . Structural modification of genistein, such as 7-O-alkylation, is an effective approach to obtain genistein derivatives with better activities and improved pharmacokinetic properties .Molecular Structure Analysis

Genistein, the parent compound of 7-O-Pivaloyl-genistein, is structurally 5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one . It serves as a precursor in the biosynthesis of antimicrobial phytoalexins and phytoanticipins in legumes .Chemical Reactions Analysis

Genistin, a 7-O-glycoside of genistein, is commonly produced by plant metabolism and is detected in a number of plant species, particularly in the Fabaceae family . When it is metabolized, it releases aglycone genistein, a compound rich in numerous beneficial pharmacological actions .Physical And Chemical Properties Analysis

7-O-Pivaloyl-genistein has a molecular formula of C20H18O6 and a molecular weight of 354.35 .Mecanismo De Acción

Direcciones Futuras

Genistein has been widely evaluated for its anti-cancer potential . Several studies have established the potential for its usage in the management of breast, lung, and prostate cancers . Further studies using various animal models to assess pharmacological effects such as toxicity, pharmacokinetics, pharmacodynamics, and bioavailability studies are required before clinical studies can be conducted .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 7-O-Pivaloyl-genistein can be achieved through a multi-step reaction starting from commercially available materials.", "Starting Materials": [ "Genistein", "Pivalic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Genistein is reacted with pivalic anhydride and pyridine in methanol to form 7-O-Pivaloyl-genistein.", "Step 2: The reaction mixture is then neutralized with sodium hydroxide.", "Step 3: The product is extracted with diethyl ether and washed with water.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a mixture of diethyl ether and hexane as the eluent." ] } | |

Número CAS |

1346605-04-6 |

Fórmula molecular |

C20H18O6 |

Peso molecular |

354.358 |

Nombre IUPAC |

[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C20H18O6/c1-20(2,3)19(24)26-13-8-15(22)17-16(9-13)25-10-14(18(17)23)11-4-6-12(21)7-5-11/h4-10,21-22H,1-3H3 |

Clave InChI |

OFLNOIUVXLNRNT-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-13Cfru]sucrose](/img/structure/B583980.png)

![D-[1-13C]Tagatose](/img/structure/B583990.png)

![D-[2-13C]tagatose](/img/structure/B583995.png)